molecular formula C15H14ClN3O3 B5340790 2-{[(5-CHLORO-2-METHOXYANILINO)CARBONYL]AMINO}BENZAMIDE

2-{[(5-CHLORO-2-METHOXYANILINO)CARBONYL]AMINO}BENZAMIDE

Cat. No.: B5340790
M. Wt: 319.74 g/mol
InChI Key: RAGMLDJYPLIJGR-UHFFFAOYSA-N
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Description

2-{[(5-Chloro-2-methoxyanilino)carbonyl]amino}benzamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a benzamide group linked to a 5-chloro-2-methoxyaniline moiety through a carbonyl group. The compound’s unique structure imparts specific chemical properties that make it valuable in different research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-chloro-2-methoxyanilino)carbonyl]amino}benzamide typically involves the reaction of 5-chloro-2-methoxyaniline with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the final product. The reaction conditions generally include:

    Temperature: 50-70°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 4-6 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(5-Chloro-2-methoxyanilino)carbonyl]amino}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols

Properties

IUPAC Name

2-[(5-chloro-2-methoxyphenyl)carbamoylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3/c1-22-13-7-6-9(16)8-12(13)19-15(21)18-11-5-3-2-4-10(11)14(17)20/h2-8H,1H3,(H2,17,20)(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGMLDJYPLIJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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